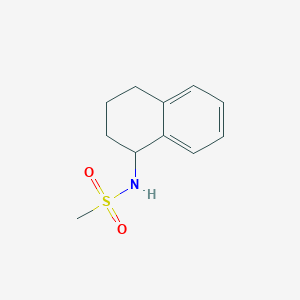![molecular formula C10H9NO4S3 B6093218 methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B6093218.png)
methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C10H9NO4S3. It is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester group.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylsulfonamide in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(2-thienylsulfonyl)acetyl]amino]thiophene-2-carboxylate
- Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate
Uniqueness
Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
methyl 3-(thiophen-2-ylsulfonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S3/c1-15-10(12)9-7(4-6-17-9)11-18(13,14)8-3-2-5-16-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHYCKNBKVRANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B6093137.png)
![N-[1-(methoxymethyl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6093139.png)
![2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6093147.png)
![1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B6093152.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B6093153.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6093159.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6093160.png)
![methyl 2-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6093174.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6093187.png)
![2-(1H-indole-3-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093191.png)
![4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID](/img/structure/B6093194.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6093198.png)


